molecular formula C13H10BrFOZn B14886570 3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide

3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14886570
M. Wt: 346.5 g/mol
InChI Key: ZQYFCKCFBFIFPZ-UHFFFAOYSA-M
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Description

3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(4’-fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, which activates the zinc compound and the target molecule, allowing the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide

Comparison

Compared to similar compounds, 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which can impart different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

ZQYFCKCFBFIFPZ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=CC=C(C=C2)F.[Zn+]Br

Origin of Product

United States

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